1-O,2-O-Isopropylidene-6-O-benzoyl-3-deoxy-alpha-D-ribo-hexofuranose
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Overview
Description
1-O,2-O-Isopropylidene-6-O-benzoyl-3-deoxy-alpha-D-ribo-hexofuranose is a synthetic organic compound belonging to the class of hexofuranoses. This compound is characterized by its unique structural features, including isopropylidene and benzoyl protective groups, which are commonly used in carbohydrate chemistry to protect hydroxyl groups during synthetic transformations.
Preparation Methods
The synthesis of 1-O,2-O-Isopropylidene-6-O-benzoyl-3-deoxy-alpha-D-ribo-hexofuranose typically involves multiple steps:
Starting Material: The synthesis often begins with a suitable hexose derivative, such as D-ribose.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1 and 2 are protected using isopropylidene to form a cyclic acetal. This step is usually carried out under acidic conditions with reagents like acetone and an acid catalyst.
Benzoylation: The hydroxyl group at position 6 is then protected by benzoylation, typically using benzoyl chloride in the presence of a base such as pyridine.
Deoxygenation: The hydroxyl group at position 3 is selectively removed to form the 3-deoxy derivative. This can be achieved through various methods, including radical deoxygenation or reduction reactions.
Chemical Reactions Analysis
1-O,2-O-Isopropylidene-6-O-benzoyl-3-deoxy-alpha-D-ribo-hexofuranose undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized at various positions, depending on the reagents used. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reduction reactions can target the carbonyl groups or other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl-protected hydroxyl group, often using nucleophiles like amines or thiols under basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-O,2-O-Isopropylidene-6-O-benzoyl-3-deoxy-alpha-D-ribo-hexofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrate derivatives and as a protected sugar in various synthetic pathways.
Biology: The compound serves as a model substrate in enzymatic studies to understand the mechanisms of carbohydrate-processing enzymes.
Medicine: Research into its derivatives has potential implications for drug development, particularly in the design of antiviral and anticancer agents.
Industry: While not widely used industrially, its derivatives can be employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-O,2-O-Isopropylidene-6-O-benzoyl-3-deoxy-alpha-D-ribo-hexofuranose exerts its effects is primarily through its role as a protected sugar. The protective groups (isopropylidene and benzoyl) prevent unwanted reactions at specific hydroxyl sites, allowing for selective transformations at other positions. This selective protection is crucial in multi-step synthetic pathways, enabling the precise construction of complex molecules.
Comparison with Similar Compounds
1-O,2-O-Isopropylidene-6-O-benzoyl-3-deoxy-alpha-D-ribo-hexofuranose can be compared with other protected sugars:
1,25,6-Di-O-isopropylidene-alpha-D-ribo-hexofuranose: This compound has additional isopropylidene protection, making it more resistant to hydrolysis but less reactive in certain transformations.
6-O-Benzoyl-1,2-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but derived from glucose, this compound has different reactivity patterns due to the different sugar backbone.
3-Deoxy-1,25,6-di-O-isopropylidene-alpha-D-ribo-hexofuranose: Lacks the benzoyl group, making it more reactive at the 6-position but less protected overall.
The uniqueness of this compound lies in its specific combination of protective groups, which offers a balance between stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C16H20O6 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
[2-(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl] benzoate |
InChI |
InChI=1S/C16H20O6/c1-16(2)21-13-8-12(20-15(13)22-16)11(17)9-19-14(18)10-6-4-3-5-7-10/h3-7,11-13,15,17H,8-9H2,1-2H3 |
InChI Key |
KUVHXLAVQMHVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC(OC2O1)C(COC(=O)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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